molecular formula C18H16N4O4S B2653629 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 1251565-67-9

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide

Cat. No. B2653629
CAS RN: 1251565-67-9
M. Wt: 384.41
InChI Key: VYEBSRQNSGQGAZ-UHFFFAOYSA-N
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Description

The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Thiazole itself is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

Thiazole derivatives are known to undergo a wide range of chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, (2,4-Dimethylthiazol-5-yl)methanamine, is known to be a liquid at room temperature and has a molecular weight of 142.22 .

Scientific Research Applications

Synthesis and Potential as Anti-Inflammatory and Analgesic Agents

A study by Abu‐Hashem et al. (2020) delved into the synthesis of novel chemical compounds, including N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide, derived from visnaginone and khellinone. These compounds showed significant activity as COX-1/COX-2 inhibitors and displayed analgesic and anti-inflammatory properties, comparable to sodium diclofenac, a standard drug used for these purposes (Abu‐Hashem et al., 2020).

Antidepressant Applications

Mahesh et al. (2011) designed a series of compounds, including the subject compound, which acted as 5-HT3 receptor antagonists. These compounds were found to have antidepressant-like activity in animal models, suggesting potential therapeutic applications in treating depression (Mahesh et al., 2011).

Antibacterial and Antimicrobial Activities

Palkar et al. (2017) investigated novel analogs of the compound, which displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings indicate potential applications in treating bacterial infections (Palkar et al., 2017).

Anticancer Potential

A study by Ravinaik et al. (2021) on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, a compound closely related to the one , showed that these derivatives have moderate to excellent anticancer activity against various cancer cell lines, indicating potential applications in cancer therapy (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some thiazole derivatives are known to have antimicrobial, antifungal, and antiviral activities .

Safety and Hazards

The safety and hazards would also depend on the specific structure of the compound. As an example, (2,4-Dimethylthiazol-5-yl)methanamine has been classified as potentially harmful if swallowed or inhaled, and it may cause skin and eye irritation .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their diverse biological activities. Future research may focus on synthesizing new derivatives and studying their potential applications in medicine .

properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-4-24-12-7-5-6-11-8-13(25-14(11)12)16(23)20-18-22-21-17(26-18)15-9(2)19-10(3)27-15/h5-8H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEBSRQNSGQGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=C(N=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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